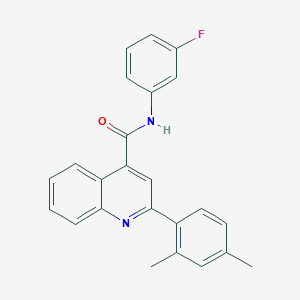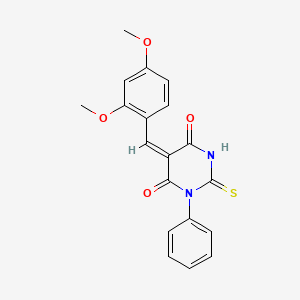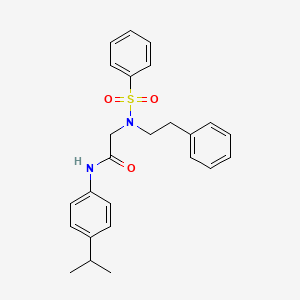
2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamide, also known as DBCO-PEG4-NHS ester, is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in chemical biology, bioconjugation, and drug delivery applications.
作用機序
The mechanism of action of 2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamideS ester is based on its ability to react with primary amines in biomolecules. The NHS ester group in 2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamideS ester reacts with primary amines to form stable amide bonds. This reaction is highly specific and occurs rapidly under mild conditions. This allows for efficient and specific bioconjugation.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamideS ester is a non-toxic compound that does not have any significant biochemical or physiological effects. However, the molecules attached to 2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamideS ester can have significant effects on biological systems. For example, researchers can attach fluorescent molecules to 2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamideS ester to study protein localization and dynamics.
実験室実験の利点と制限
2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamideS ester has several advantages for lab experiments. It is a highly specific and efficient bioconjugation reagent that can be used to attach a wide range of molecules to biomolecules. It is also non-toxic and does not have any significant biochemical or physiological effects. However, one limitation of 2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamideS ester is that it requires the presence of primary amines in biomolecules for bioconjugation. This can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamideS ester in scientific research. One potential direction is the development of new bioconjugation strategies using 2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamideS ester. Researchers can also explore the use of 2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamideS ester in drug delivery applications. Additionally, the use of 2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamideS ester in imaging and diagnostic applications is an area of active research. Overall, 2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamideS ester is a versatile and useful compound that has significant potential for future scientific research.
合成法
The synthesis of 2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamideS ester involves the reaction of 2-(2,4-dimethylphenyl)-4,5-dihydro-1H-imidazole with 3-fluoroaniline to form 2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)imidazole. This intermediate is then reacted with 4-chloro-7-hydroxyquinoline to form the final product, 2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamideS ester. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamideS ester has a wide range of applications in scientific research. One of the primary uses of this compound is in bioconjugation. 2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamideS ester can be used to attach various molecules to proteins, peptides, and other biomolecules. This allows researchers to study the function and interactions of these molecules in biological systems.
特性
IUPAC Name |
2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O/c1-15-10-11-19(16(2)12-15)23-14-21(20-8-3-4-9-22(20)27-23)24(28)26-18-7-5-6-17(25)13-18/h3-14H,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNMGXANNXPMJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-3-[2-(3-methoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5985858.png)
![N-[2-(3-pyridinyloxy)phenyl]-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B5985861.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5985867.png)

![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-methylbenzamide](/img/structure/B5985887.png)
![2-{4-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1-piperazinyl}ethanol](/img/structure/B5985892.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,3-dimethyl-2-butenamide](/img/structure/B5985907.png)
![4-[2-methyl-6-(1-piperidinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5985914.png)

![4-{4-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1-piperazinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5985926.png)
![3-({[1-({5-[(2,6-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B5985939.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5985952.png)
![2,3,5,6,10,11-hexahydro-1H-cyclopenta[4,5]pyrano[2,3-f][1,4]oxazino[2,3,4-ij]quinolin-12(9H)-one](/img/structure/B5985954.png)
![1-(diethylamino)-3-[4-({[2-(3-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B5985958.png)